1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidine derivative, followed by the addition of the piperidine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine: A similar compound with a dimethylamino group instead of the piperidine moiety.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another related compound used as a solvent and in various organic reactions.
Uniqueness
1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a pyrimidine ring with a piperidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(piperidin-4-ylmethyliminomethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-15-7-9-3-5-14-6-4-9/h8-9,14,18H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCOUPVQNRQIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCC2CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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